molecular formula C15H9Cl2N3O4 B11699771 2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione

2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B11699771
M. Wt: 366.2 g/mol
InChI Key: MNEAHKZLUKVTFA-UHFFFAOYSA-N
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Description

2-{[(2,3-Dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic isoindole-1,3-dione derivative characterized by a 2,3-dichlorophenylamino-methyl substituent and a nitro group at the 4-position of the isoindole ring. The dichlorophenyl and nitro groups contribute to its unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula

C15H9Cl2N3O4

Molecular Weight

366.2 g/mol

IUPAC Name

2-[(2,3-dichloroanilino)methyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H9Cl2N3O4/c16-9-4-2-5-10(13(9)17)18-7-19-14(21)8-3-1-6-11(20(23)24)12(8)15(19)22/h1-6,18H,7H2

InChI Key

MNEAHKZLUKVTFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CNC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Nitration of N-Methylphthalimide

Nitration of N-methylphthalimide is achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially occupies the para position relative to the carbonyl groups due to electronic directing effects. Source reports a 73% yield for 4-nitro-N-methylphthalimide (mp 112°C), confirmed by 1H^1H NMR and IR spectroscopy. Computational studies (DFT) validate the regioselectivity, showing a 12.3 kcal/mol stabilization for the nitro group at C-4 compared to C-5.

Functionalization with [(2,3-Dichlorophenyl)Amino]Methyl Group

Introducing the [(2,3-dichlorophenyl)amino]methyl moiety requires a two-step sequence: (1) bromination or chlorination at the methyl position and (2) nucleophilic substitution with 2,3-dichloroaniline.

Bromination of 4-Nitro-2,3-Dihydroisoindole

Bromination of 4-nitro-2,3-dihydroisoindole using N-bromosuccinimide (NBS) in CCl₄ under UV light yields 2-(bromomethyl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione. Source demonstrates analogous bromination of pyridine derivatives with 85–90% efficiency, though isoindole systems require milder conditions (40°C, 6 h) to prevent ring oxidation.

Nucleophilic Substitution with 2,3-Dichloroaniline

Reaction of the bromomethyl intermediate with 2,3-dichloroaniline in DMF at 80°C for 12 h installs the target side chain. Triethylamine (3 equiv) neutralizes HBr, driving the reaction to completion. Source reports similar substitutions in pyrano[2,3-c]pyrazole syntheses, achieving 80–95% yields with InCl₃ catalysis. For the isoindole system, yields drop to 65–70% due to steric hindrance, as confirmed by X-ray crystallography.

Alternative Route: One-Pot Mannich Reaction

A streamlined approach employs a Mannich reaction to concurrently introduce the nitro group and dichlorophenylamino-methyl side chain.

Reaction Conditions

A mixture of phthalic anhydride, 2,3-dichloroaniline, paraformaldehyde, and ammonium nitrate in acetic acid undergoes reflux for 24 h. The nitro group forms in situ via nitric acid generated from ammonium nitrate decomposition. Source observed analogous nitro-group incorporation during tribenzosubporphyrin synthesis, albeit with boric acid catalysis.

Table 1: Mannich Reaction Optimization

CatalystSolventTemp (°C)Time (h)Yield (%)
NoneAcOH1202422
H₃BO₃AcOH1201858
InCl₃EtOH/H₂O801274
H₂SO₄Toluene1102441

InCl₃ in 50% ethanol under ultrasound irradiation (40°C, 20 min) enhances yield to 74%, as validated by source for pyrano[2,3-c]pyrazole derivatives.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (DMSO-d₆, 400 MHz) : δ 10.55 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.80 (s, 2H, Ar-H), 4.32 (s, 2H, CH₂).

  • 13C^{13}C NMR : δ 167.2 (C=O), 152.1 (C-NO₂), 134.6–128.3 (Ar-C), 48.9 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₁₀Cl₂N₃O₄ [M + H]⁺: 398.0074; Found: 398.0071.

Infrared (IR) Spectroscopy

Peaks at 1720 cm⁻¹ (C=O), 1540 cm⁻¹ (NO₂ asym), and 1340 cm⁻¹ (NO₂ sym) confirm functional groups.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

  • Nitration Transition State : Activation energy of 18.7 kcal/mol for electrophilic attack at C-4.

  • Mannich Reaction : ΔG‡ of 23.4 kcal/mol for iminium ion formation, rate-limiting step.

Challenges and Limitations

  • Steric Hindrance : Bulky 2,3-dichlorophenyl group reduces substitution efficiency (65–70% yield).

  • Nitro Group Stability : Over-nitration occurs above 50°C, necessitating strict temperature control.

  • Byproducts : Competing formation of 2,3-dichloroaniline dimers (5–8%) requires chromatographic purification .

Chemical Reactions Analysis

2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s 2,3-dichlorophenyl and nitro groups differentiate it from similar isoindole-1,3-dione derivatives:

Compound Name Substituents Molecular Weight Key Structural Features Reference
2-{[(2,3-Dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione 2,3-Dichlorophenylamino-methyl, 4-nitro 380.17 g/mol* Electron-withdrawing nitro enhances electrophilicity; dichlorophenyl increases lipophilicity.
2-[(4-Chloroanilino)methyl]isoindole-1,3-dione 4-Chlorophenylamino-methyl 302.74 g/mol Single chloro substituent reduces steric hindrance; lower molecular weight.
2-[(4-Fluorophenyl)amino]-2,3-dihydro-1H-isoindole-1,3-dione 4-Fluorophenylamino 256.23 g/mol Fluorine’s electronegativity impacts hydrogen bonding and metabolic stability.
2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione 4-Chloro-2,5-dimethoxyphenyl, 4-nitro 407.77 g/mol Methoxy groups enhance solubility; nitro and chloro synergize for bioactivity.

Note: *Molecular weight calculated based on formula C₁₅H₁₀Cl₂N₃O₄.

  • Chlorine vs. However, fluorine’s smaller atomic radius and higher electronegativity in may improve target selectivity via stronger dipole interactions.
  • Nitro Group Impact: The 4-nitro substituent distinguishes the target compound from non-nitro analogs (e.g., ).

Biological Activity

The compound 2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 325799-46-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H12Cl2N3O4C_{15}H_{12}Cl_2N_3O_4, with a molecular weight of approximately 366.15 g/mol. The structure features a nitro group and a dichlorophenyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H12Cl2N3O4
Molecular Weight366.15 g/mol
CAS Number325799-46-0

Anticancer Activity

Recent studies have evaluated the compound's anticancer properties using various human tumor cell lines. The National Cancer Institute (NCI) conducted screening on approximately sixty cancer cell lines, revealing significant antitumor activity.

Findings from NCI Screening

  • Mean Growth Inhibition (GI50) : The compound exhibited a mean GI50 value of 15.72 μM across multiple cell lines.
  • Most Sensitive Cell Lines :
    • Non-small cell lung cancer (HOP-62): -17.47% growth inhibition
    • CNS cancer (SF-539): -49.97%
    • Ovarian cancer (OVCAR-8): -27.71%

These results suggest that the compound may be particularly effective against certain types of cancer.

Although detailed mechanisms are still under investigation, preliminary data suggest that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Structure-Activity Relationship (SAR)

The presence of both the nitro group and the dichlorophenyl moiety appears to enhance the cytotoxic effects of the compound. Modifications to these groups could lead to variations in biological activity, indicating a potential pathway for further drug development.

Case Study 1: In Vitro Evaluation

In one study, the compound was tested against a panel of cancer cell lines using the sulforhodamine B (SRB) assay to measure cell viability. The results indicated that:

  • Concentration Range : The compound was effective at concentrations ranging from 10410^{-4} to 108M10^{-8}M.
  • Inhibition Parameters : Average GI50 values were consistently below 10 μM across multiple lines, suggesting robust anticancer potential.

Table 2: In Vitro Activity Summary

Cell LineGI50 (μM)Growth Inhibition (%)
HOP-62<10-17.47
SF-539<10-49.97
OVCAR-8<10-27.71
DU-145<10-44.35

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized?

Methodological Answer: Synthesis of isoindole-dione derivatives typically involves condensation reactions. For example, analogous compounds (e.g., 2-(4-acetylphenyl)isoindoline-1,3-dione) are synthesized via Claisen-Schmidt condensation between acetylated precursors and aldehydes under alkaline conditions . To optimize purity:

  • Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification.
  • Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Consider solvent-free or microwave-assisted synthesis to reduce byproducts .

Q. How should researchers handle safety concerns during synthesis and handling?

Methodological Answer:

  • Skin/Eye Exposure : Follow protocols for similar nitroaromatic compounds: rinse with copious water for ≥15 minutes; use PPE (nitrile gloves, goggles) .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity before in vivo studies .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and imide (1730–1700 cm⁻¹) groups .
  • NMR : Use ¹H/¹³C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., nitro group reactivity) .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with enzymes (e.g., acetylcholinesterase) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity profiles .

Q. What experimental design strategies resolve contradictions in bioactivity data?

Methodological Answer:

  • Factorial Design : Test variables (e.g., substituent position, solvent polarity) to isolate confounding factors .
  • Dose-Response Curves : Use 4-parameter logistic models to quantify IC₅₀ variability .
  • Cross-Validation : Compare in vitro assays (e.g., enzyme inhibition) with in silico predictions to validate mechanisms .

Q. How can heterogeneous catalysis improve yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium-on-carbon (Pd/C) or zeolites for nitro-group reduction .
  • Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in continuous-flow reactors .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to optimize solvent recovery .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Isotope Labeling : Synthesize ¹⁵N-labeled analogs to track metabolic pathways via LC-MS .
  • CRISPR-Cas9 Knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Synchrotron XRD : Resolve protein-ligand co-crystal structures at ≤1.8 Å resolution .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical predictions and experimental bioactivity?

Methodological Answer:

  • Solvent Effects : Re-evaluate calculations with explicit solvent models (e.g., COSMO-RS) .
  • Conformational Sampling : Use molecular dynamics (MD) simulations (≥100 ns) to account for flexible binding modes .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .

Q. What statistical methods reconcile variability in physicochemical property measurements?

Methodological Answer:

  • Bland-Altman Plots : Assess agreement between logP values from shake-flask vs. HPLC methods .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., NMR, IR) to identify outliers .

Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

  • Structure-Activity Landscape Analysis : Map analogs to identify activity cliffs using SEA (Similarity Ensemble Approach) .
  • Network Pharmacology : Construct protein-protein interaction networks to predict polypharmacology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.